Ethyl 2-(Ethylsulfonyl)acetate

Description

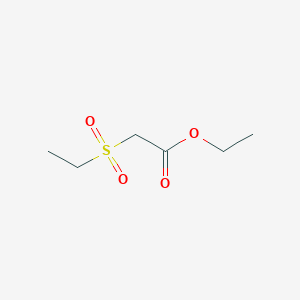

Ethyl 2-(ethylsulfonyl)acetate (IUPAC name: this compound) is an aliphatic sulfone ester characterized by an ethylsulfonyl (-SO₂C₂H₅) group attached to the α-carbon of an ethyl acetate backbone.

Properties

IUPAC Name |

ethyl 2-ethylsulfonylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-3-10-6(7)5-11(8,9)4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDBCOAXHKEYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572043 | |

| Record name | Ethyl (ethanesulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29771-85-5 | |

| Record name | Ethyl (ethanesulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(Ethylsulfonyl)acetate can be synthesized through the esterification of ethylsulfonylacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and product purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfone derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohols.

Substitution: Substituted ethylsulfonyl derivatives.

Scientific Research Applications

Ethyl 2-(Ethylsulfonyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfone-containing compounds.

Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

Industry: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(Ethylsulfonyl)acetate involves its participation in various chemical reactions due to the presence of the reactive ethylsulfonyl group. This group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The ester moiety can also be hydrolyzed under acidic or basic conditions, releasing the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Ethyl 2-(Phenylsulfonyl)acetate

Ethyl 2-(Chlorosulfonyl)acetate

- Structure : Features a chlorosulfonyl (-SO₂Cl) group.

- Properties :

- Applications : Serves as a precursor for synthesizing sulfonamides or sulfonic acids.

Ethyl 2-(Butane-2-sulfonyl)acetate

- Structure : Contains a branched butane-2-sulfonyl group.

- Properties: Molecular weight: 208.27 g/mol (C₈H₁₆O₄S) . Improved lipid solubility, making it suitable for hydrophobic reaction environments.

Ethyl 2-((4-Methylphenyl)sulfonyl)acetate (Ethyl Tosylacetate)

- Structure : Incorporates a 4-methylphenylsulfonyl (tosyl) group.

- Properties :

Data Table: Key Properties of Sulfonyl Acetate Derivatives

Biological Activity

Ethyl 2-(ethylsulfonyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an acetate moiety, which is believed to contribute to its biological properties. The structural formula can be represented as:

This compound can undergo hydrolysis, releasing the corresponding acid and ethanol, which may interact with various biological targets such as enzymes or receptors.

The mechanism of action for this compound primarily involves its interaction with biological molecules through hydrogen bonding and van der Waals forces. The ethylsulfonyl group may enhance the compound's affinity for specific enzymes, potentially influencing metabolic pathways or signaling cascades within cells.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX-1 and COX-2 could lead to reduced production of pro-inflammatory mediators such as prostaglandins .

3. Enzyme Interaction Studies

In vitro studies have shown that this compound can act as a substrate or inhibitor for certain enzymes involved in metabolic processes. This interaction is critical for understanding its potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Study: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications similar to those found in this compound significantly increased antibacterial activity against Streptococcus pneumoniae and Streptococcus pyogenes. The results indicated that the presence of the ethylsulfonyl group could enhance membrane permeability or enzyme inhibition in bacteria .

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Value/Condition | Reference |

|---|---|---|

| Solvent | Anhydrous DCM | |

| Reaction Temperature | 0°C → RT | |

| Purification Method | Column Chromatography | |

| Purity Post-Purification | ≥98% (HPLC) |

How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques:

- Crystallography: Single-crystal X-ray diffraction confirms bond angles and spatial arrangement (e.g., S–O bond length: 1.43 Å; C–S–C angle: 104.5°) .

- Mass Spectrometry: ESI-MS m/z: 195.1 [M+H]⁺ (calculated: 194.2 g/mol) .

Note: Cross-validate results with reference standards (e.g., NIST-certified ethyl sulfonate derivatives) to rule out isomerization .

Advanced Research Questions

What mechanistic insights explain the nucleophilic reactivity of this compound in substitution reactions?

Methodological Answer:

- Electrophilic Sulfonyl Group: The sulfonyl moiety acts as a strong electron-withdrawing group, polarizing the adjacent C–S bond and facilitating nucleophilic attack (e.g., by amines or Grignard reagents).

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure rate constants () under varying pH. At pH 7–9, increases due to deprotonation of nucleophiles (e.g., NH₃ → NH₂⁻) .

- Isotopic Labeling: Replace the ethylsulfonyl group with deuterated analogs (e.g., CD₃SO₂-) to track bond cleavage via mass spectrometry .

Q. Table 2: Reactivity Under Different Conditions

| Nucleophile | Solvent | Temperature | (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Ethylamine | THF | 25°C | 0.45 | |

| Benzylmagnesium bromide | Ether | 0°C | 1.20 |

How does the electronic nature of this compound influence its stability in aqueous vs. nonpolar environments?

Methodological Answer:

- Hydrolytic Stability: In aqueous buffers (pH 2–12), monitor degradation via HPLC. Hydrolysis accelerates above pH 10 due to OH⁻-mediated ester cleavage (half-life at pH 12: ~2 hrs) .

- Thermodynamic Data: Use differential scanning calorimetry (DSC) to determine decomposition onset (~180°C in N₂ atmosphere).

- Solvent Effects: In nonpolar solvents (e.g., hexane), the compound exhibits prolonged stability (>6 months at −20°C) due to reduced solvolysis .

Critical Consideration: Stabilize aqueous formulations by adding antioxidants (e.g., BHT at 0.01% w/v) to prevent radical-mediated sulfonyl group degradation .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies: Some protocols report yields ≤65% , while others achieve 78% . This variance stems from differences in sulfonyl chloride purity (≥99% vs. 95%) and moisture control.

- Structural Isomerism: Early studies misassigned IR peaks due to keto-enol tautomerism. Resolve via ¹³C NMR (distinct carbonyl signals at δ 170–175 ppm) .

Authoritative Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.